Tert-butyl Methyl Oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

A. Condensation Reactions

TBMO serves as a crucial reagent for various condensation reactions, which involve the formation of a new carbon-carbon bond between two molecules. One of its primary functions is the decarboxylative Claisen condensation, where it reacts with carbonyl compounds (aldehydes, ketones) in the presence of a Lewis acid catalyst to yield β-keto esters. These β-keto esters are valuable building blocks for the synthesis of diverse organic molecules, including pharmaceuticals, natural products, and functional materials [, ].

B. Acylations

TBMO can also participate in acylation reactions, where it acts as a acylating agent for the introduction of an acyl group (R-C=O) onto various nucleophiles (compounds with electron-rich sites). This enables the synthesis of esters, amides, and other functionalized molecules with specific properties [].

Peptide and Protein Synthesis

TBMO finds application in the field of peptide and protein synthesis, particularly in the Fmoc (Fluorenylmethoxycarbonyl) strategy. This strategy involves the protection and subsequent deprotection of amino acid side chains during peptide synthesis. TBMO can be used to introduce the Fmoc protecting group onto amino acids, facilitating their controlled coupling and ultimately leading to the formation of desired peptides and proteins [].

Other Research Applications

Beyond these core functionalities, TBMO also plays a role in other areas of scientific research, such as:

- Fluorination reactions: TBMO can be employed as a precursor for the introduction of fluorine atoms into organic molecules, which can significantly alter their properties [].

- Medicinal chemistry: TBMO has been explored for its potential in the synthesis of drug candidates due to its ability to generate diverse functionalized molecules.

Origin and Significance

TBMO is a synthetic compound not found naturally. It plays a crucial role in organic synthesis as a one-carbon homologating agent, introducing an oxalyl (C=O-C=O) group to various substrates. This functional group manipulation is essential for the synthesis of diverse organic molecules, including β-diketo acids, which are promising candidates for HIV-1 integrase inhibition [].

Molecular Structure Analysis

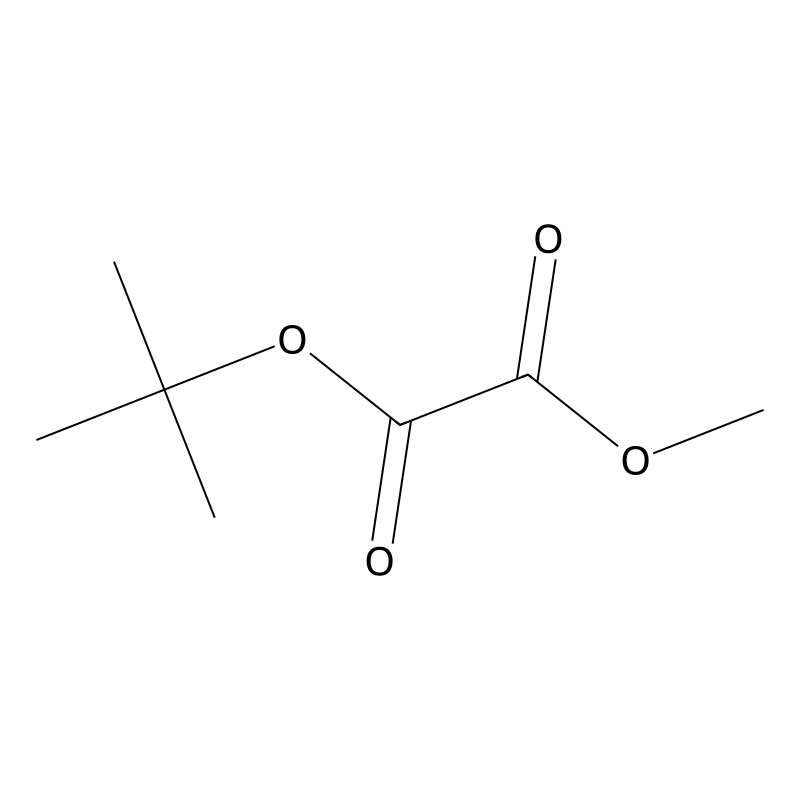

TBMO possesses a unique structure with two ester functionalities. The central carbonyl group (C=O) is flanked by a tert-butyl group ((CH3)3C-) and a methyl group (CH3-). The key features include:

- Ester groups: These electron-withdrawing groups activate the central carbonyl carbon for nucleophilic attack during oxalylation reactions [].

- Tert-butyl group: This bulky group provides steric hindrance, directing the reaction towards the desired carbonyl carbon of the substrate [].

Chemical Reactions Analysis

Synthesis

Specific information on the synthesis of TBMO is not readily available in scientific literature. However, related oxalates are often prepared from the corresponding diacids or their derivatives [].

Oxalylation reaction

TBMO reacts with various carbonyl compounds (aldehydes, ketones) in the presence of a Lewis acid catalyst (e.g., AlCl3) to form β-keto esters. The reaction proceeds via nucleophilic attack by the enolate of the carbonyl compound on the carbonyl carbon of TBMO, followed by elimination of tert-butyl alcohol. A balanced equation for the oxalylation of a generic ketone is shown below []:

(R1)(R2)C=O + (CH3)3COCOOCH3 -> (R1)(R2)C(COCH3)COOCH3 + (CH3)3COH

where R1 and R2 are alkyl or aryl groups.

Decomposition

Under acidic or basic conditions, TBMO can hydrolyze to yield tert-butyl alcohol, methanol, and oxalic acid [].

Physical And Chemical Properties Analysis

- Physical state: Likely a colorless liquid at room temperature.

- Solubility: Expected to be soluble in organic solvents like dichloromethane, chloroform, and THF due to the presence of ester functionalities.

- Stability: May be susceptible to hydrolysis under acidic or basic conditions.

TBMO functions as a one-carbon homologating agent. During oxalylation, the enolate of the carbonyl substrate attacks the electrophilic carbonyl carbon of TBMO. The bulky tert-butyl group directs the attack towards the desired carbonyl carbon, leading to the formation of the β-keto ester product. The Lewis acid catalyst facilitates the reaction by activating the carbonyl group of TBMO [].

- Flammability: The presence of ester groups suggests flammability. Proper handling and storage are crucial.

- Reactivity: TBMO may react with strong acids or bases, releasing flammable or toxic products.

- Eye and skin irritation: Esters can irritate eyes and skin. Appropriate personal protective equipment (PPE) should be worn when handling TBMO.

- Oxalylation Reactions: It is used to convert aryl methyl ketones into aryl beta-diketo acids efficiently. This reaction is crucial for constructing various organic compounds .

- Radical Generation: Under specific conditions, such as visible light photoredox conditions, tert-butyl methyl oxalate can act as an alcohol-activating group, facilitating radical generation .

- Decomposition: The compound can decompose under certain catalytic conditions, leading to the formation of free radicals, which are essential in various synthetic pathways .

Tert-butyl methyl oxalate can be synthesized through several methods:

- Direct Esterification: This involves the reaction of tert-butyl alcohol with methyl oxalate in the presence of an acid catalyst.

- Oxidative Methods: Certain oxidative processes can yield tert-butyl methyl oxalate from suitable precursors.

- Using Aryl Methyl Ketones: The improved oxalylation method allows for the conversion of aryl methyl ketones into the target compound efficiently .

Tert-butyl methyl oxalate finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives may play roles in drug development and formulation.

- Material Science: The compound may be utilized in developing new materials due to its unique chemical properties.

Several compounds share structural similarities with tert-butyl methyl oxalate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Oxalate | C₄H₆O₄ | Simple ester; used in similar reactions |

| Ethyl Oxalate | C₄H₈O₄ | More volatile; used in organic synthesis |

| Propyl Methyl Oxalate | C₇H₁₄O₄ | Similar reactivity but different alkyl chain |

Uniqueness of Tert-butyl Methyl Oxalate

Tert-butyl methyl oxalate stands out due to its stability provided by the bulky tert-butyl group, which minimizes steric hindrance during reactions. This characteristic allows it to serve effectively as a reagent in various synthetic pathways while maintaining a favorable safety profile compared to smaller alkyl counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for tert-butyl methyl oxalate through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectroscopic signatures that facilitate unambiguous identification and structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of tert-butyl methyl oxalate displays two distinct resonance signals reflecting the molecular symmetry and electronic environments. The tert-butyl group manifests as a sharp singlet resonance at 1.50-1.57 ppm, integrating for nine protons [1] [2]. This chemical shift position is consistent with the electron-shielding environment provided by the quaternary carbon center, which reduces the deshielding effect typically observed in ester functionalities [3] [4].

The methoxy group appears as a characteristic singlet at 3.85-3.95 ppm, integrating for three protons [2] [5]. This downfield chemical shift reflects the deshielding influence of the adjacent oxygen atom and the electron-withdrawing nature of the ester carbonyl group [4] [6]. The singlet multiplicity confirms the absence of scalar coupling to neighboring protons, consistent with the molecular structure.

Dynamic nuclear magnetic resonance studies reveal that tert-butyl groups in oxalate esters undergo rapid rotation at room temperature on the NMR timescale [1] [7]. At reduced temperatures approaching -28°C, the methyl resonances of the tert-butyl group can split into multiple signals with intensity ratios reflecting the restricted rotational motion [1] [8]. This temperature-dependent behavior provides insights into the conformational dynamics and rotational barriers within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum exhibits five distinct carbon resonances corresponding to the different chemical environments within tert-butyl methyl oxalate [2] [5]. The ester carbonyl carbons appear as the most deshielded signals at 155-160 ppm, characteristic of ester functionality [9] [10]. The chemical shift range for ester carbonyls typically spans 170-185 ppm for simple esters, but oxalate diesters often display slight upfield shifts due to the symmetrical electronic distribution [9] [11].

The tert-butyl quaternary carbon resonates at 82-85 ppm, reflecting the influence of the adjacent oxygen atom in the ester linkage [2] [12]. This chemical shift is consistent with tertiary carbons bonded to oxygen in ester environments [3] [10]. The three equivalent methyl carbons of the tert-butyl group appear at 27-29 ppm, displaying the characteristic upfield position of alkyl carbons with minimal deshielding effects [2] [12] [3].

The methoxy carbon exhibits a resonance at 52-55 ppm, positioned within the typical range for methyl groups directly bonded to oxygen atoms [3] [10]. This chemical shift confirms the methyl ester functionality and provides structural verification of the compound identity.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy provide complementary vibrational information that elucidates the functional group composition and molecular structure of tert-butyl methyl oxalate. The spectroscopic signatures reflect the characteristic vibrational modes of ester functionalities and alkyl substituents.

Infrared Spectroscopy

The infrared spectrum of tert-butyl methyl oxalate exhibits intense absorption bands characteristic of ester functional groups and alkyl substituents [13] [14] [15]. The most prominent feature appears in the carbonyl stretching region at 1750-1770 cm⁻¹, corresponding to the C=O stretching vibrations of the ester groups [16] [15] [17]. This frequency range is typical for aliphatic ester carbonyls, with the specific position influenced by the electronic nature of the adjacent substituents [18] [19].

The C-H stretching region displays multiple absorption bands reflecting the different alkyl environments present in the molecule [14] [17]. Tert-butyl C-H stretching vibrations appear at 2950-3000 cm⁻¹, while methyl C-H stretches occur at 2850-2950 cm⁻¹ [17]. These assignments are consistent with the expected vibrational frequencies for saturated hydrocarbon environments [20].

The C-O stretching vibrations manifest as strong to medium intensity bands in the fingerprint region [14] [15]. Tert-butyl C-O stretching occurs at 1150-1250 cm⁻¹, while methyl ester C-O stretching appears at 1000-1100 cm⁻¹ [17]. Additional vibrational modes include O-C-O bending vibrations at 750-850 cm⁻¹, providing further structural confirmation [21] [20].

Studies of related oxalate compounds demonstrate that the infrared spectrum provides sensitive indicators of molecular conformation and intermolecular interactions [11] [22]. The intensity and frequency of carbonyl stretching vibrations can vary depending on the conformational preferences and crystal packing arrangements [13] [11].

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrational modes and polarizability changes during molecular vibrations [21] [20]. The Raman spectrum of tert-butyl methyl oxalate exhibits characteristic bands for C-C stretching vibrations, which appear prominently due to the polarizability changes associated with these symmetric modes [21].

The C-C stretching vibrations of the central oxalate unit typically appear at 800-950 cm⁻¹, providing diagnostic information about the molecular backbone [21] [20]. Symmetric C-O stretching modes and ring breathing vibrations contribute additional spectroscopic features that complement the infrared data [20].

Polarization studies reveal that certain Raman bands exhibit depolarized character, indicating symmetric vibrational modes, while others maintain polarized character consistent with antisymmetric vibrations [23]. This polarization information provides insights into molecular symmetry and vibrational assignments [24].

Mass Spectrometry and Chromatographic Techniques

Mass spectrometry provides molecular weight determination and structural elucidation through characteristic fragmentation patterns. The electron ionization mass spectrum of tert-butyl methyl oxalate exhibits fragmentation pathways that reflect the relative stability of different molecular fragments and the preferred bond cleavage sites.

Electron Ionization Mass Spectrometry

The molecular ion peak of tert-butyl methyl oxalate appears at m/z 160, corresponding to the expected molecular weight [25] [26]. However, this peak typically exhibits low intensity due to the inherent instability of the molecular ion under electron ionization conditions [27] [28]. The fragmentation pattern provides valuable structural information through the identification of characteristic fragment ions.

The base peak commonly appears at m/z 57, corresponding to the tert-butyl cation [C₄H₉]⁺ [29] [30]. This fragment results from the α-cleavage adjacent to the ester oxygen, reflecting the stability of the tertiary carbocation [27] [28]. Additional significant fragments include m/z 104 from the loss of isobutene [M-C₄H₈]⁺ and m/z 59 representing the methoxycarbonyl cation [COOCH₃]⁺ [26] [30].

The tert-butoxycarbonyl fragment [COOC₄H₉]⁺ appears at m/z 87, providing confirmation of the tert-butyl ester functionality [29]. Secondary fragmentation processes generate smaller ions including m/z 29 [CHO]⁺ and m/z 45 [C₂H₅O]⁺, which contribute to the overall spectral fingerprint [26] [27].

Studies of related tert-butyl esters demonstrate consistent fragmentation patterns characterized by preferential loss of isobutene and formation of stable carbocation fragments [29] [31] [32]. The fragmentation mechanism involves initial ionization followed by rapid rearrangement and elimination processes that favor thermodynamically stable products [27] [28].

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatographic separation of tert-butyl methyl oxalate can be achieved using standard capillary columns with appropriate temperature programming [33] [34]. The compound typically elutes as a well-resolved peak suitable for quantitative analysis and identification [35] [36].

Mass spectrometric detection in selected ion monitoring mode enhances sensitivity and selectivity for specific fragment ions [33] [34]. Multiple reaction monitoring approaches can further improve analytical performance by monitoring characteristic fragmentation transitions [34] [37].

Derivatization strategies have been developed for enhanced detection of oxalate compounds in complex matrices [33] [34] [37]. Trimethylsilyl derivatives exhibit improved volatility and thermal stability for gas chromatographic analysis [38] [39]. The bis-trimethylsilyl derivative of oxalic acid serves as a useful analytical standard for method development and validation [38].

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography provides alternative separation and detection capabilities for tert-butyl methyl oxalate analysis [40] [41] [36]. Reversed-phase chromatography using C₁₈ stationary phases with methanol-water or acetonitrile-water mobile phases achieves effective separation from related compounds [41] [35].

Detection methods include ultraviolet absorption, typically monitored at 210-220 nm where the ester carbonyl groups exhibit significant absorbance [40] [35]. Mass spectrometric detection provides enhanced specificity and structural confirmation through electrospray ionization or atmospheric pressure chemical ionization [35].

Enzyme-reactor methods have been developed for specific detection of oxalate compounds in biological matrices [36]. These approaches utilize immobilized oxalate oxidase to convert oxalate to hydrogen peroxide, which is subsequently detected by amperometric methods [36].

Thermal Analysis and Stability Profiles

Thermal analysis techniques provide comprehensive information about the thermal stability, decomposition pathways, and phase transitions of tert-butyl methyl oxalate. These studies are essential for understanding storage requirements, processing conditions, and potential safety considerations.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis reveals the thermal decomposition profile of tert-butyl methyl oxalate through continuous monitoring of mass changes as a function of temperature [42] [43] [44]. The thermal decomposition typically initiates at 140-180°C, consistent with the thermal stability of tert-butyl ester groups [42] .

The primary decomposition mechanism involves elimination of isobutene from the tert-butyl group, forming oxalic acid derivatives and volatile organic products [42]. This process accounts for 15-25% of the initial mass and occurs over a relatively narrow temperature range [42]. The elimination reaction follows first-order kinetics with activation energies typically ranging from 120-150 kJ/mol .

The major weight loss event occurs at 180-220°C, representing 45-65% of the initial mass [42] [46]. This phase involves extensive decomposition of the remaining organic framework with evolution of carbon dioxide, carbon monoxide, and methanol [44] [46]. The decomposition products can be identified using evolved gas analysis coupled with infrared spectroscopy or mass spectrometry [44].

Secondary decomposition processes continue at 220-280°C, involving further breakdown of intermediate products and formation of carbonaceous residues [42] [46]. The final residue typically represents 5-15% of the original mass and consists primarily of carbon-rich materials [43] [46].

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry provides information about thermal transitions, phase changes, and energetic processes associated with thermal decomposition [43] [46]. The DSC thermogram typically exhibits endothermic peaks corresponding to melting transitions and exothermic peaks associated with decomposition reactions [47].

The heat of decomposition can be determined from the integrated peak areas, providing insights into the energy requirements for thermal degradation [46]. Comparative studies with related oxalate esters reveal similar thermal behavior patterns, with tert-butyl groups generally exhibiting lower thermal stability compared to primary alkyl substituents [42] .

Kinetic Analysis

Kinetic analysis of thermal decomposition data provides activation energies, reaction orders, and pre-exponential factors for the various decomposition processes [47]. Model-free kinetic methods, such as the Friedman approach, enable determination of activation energy as a function of conversion extent .

The thermal decomposition of tert-butyl methyl oxalate typically follows complex kinetic behavior involving multiple competing reactions [42] . The initial elimination of isobutene exhibits relatively low activation energies (80-120 kJ/mol), while subsequent decomposition processes require higher activation energies (150-200 kJ/mol) .

Temperature-dependent studies reveal that the decomposition mechanism can vary depending on heating rate and atmospheric conditions [42] [46]. Inert atmospheres promote elimination reactions, while oxidative conditions favor combustion processes with different product distributions [44] [46].

Stability Assessment

Long-term stability studies indicate that tert-butyl methyl oxalate exhibits reasonable thermal stability under ambient conditions but shows accelerated decomposition at elevated temperatures [48] [49]. Storage at temperatures below 25°C in inert atmospheres maximizes shelf life and minimizes degradation [48].

Photochemical stability studies demonstrate that ultraviolet radiation can initiate decomposition processes similar to thermal degradation [50]. Protection from light exposure is therefore recommended for long-term storage applications [49].